(3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related indole carboxylate compounds often involves multi-step chemical processes. For example, tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was synthesized through a simple and efficient three-step substitution reaction, showcasing the typical complexity involved in synthesizing such compounds (Yao et al., 2023).
Molecular Structure Analysis
The structural determination of these compounds includes various spectroscopic and crystallographic methods. X-ray diffraction and density functional theory (DFT) have been used to compare the molecular crystal structures, revealing insights into the stability and electronic properties of these molecules (Yao et al., 2023).
Chemical Reactions and Properties
Indole derivatives exhibit a wide range of chemical reactivity, attributed to their complex molecular structures. The presence of functional groups such as tert-butyl, dioxaborolan, and carboxylate influences their reactivity in chemical transformations, including substitution reactions and the formation of Schiff base compounds, demonstrating their versatility in organic synthesis (Çolak et al., 2021).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. For instance, the crystallographic analysis provides information on the molecular packing and intermolecular interactions within the solid state, impacting their physical stability and solubility (Vallat et al., 2009).
Scientific Research Applications
Efficient Synthesis and Structural Analysis
- Efficient Synthesis for Advanced Biological Testing : The synthesis of potent 5-HT6 antagonists, derived from an epiminocyclohept[b]indole scaffold, involves the chiral resolution of intermediates like tert-butyl 2-bromo-5,6,7,8,9,10-hexahydro-7,10-epiminocyclohepta[b]indole-11-carboxylate. This process is crucial for producing these compounds on a multi-gram scale for advanced biological testing (Isherwood et al., 2012).
Synthesis of Related Compounds
- Synthesis of Tert-Butyl Esters : The tert-butyl esters of indole-5-carboxylic acid and related compounds, including benzofuran- and benzothiophene-5-carboxylic acid, are synthesized by reacting appropriate carboxylic acids with tert-butyl trichloroacetimidate (Fritsche et al., 2006).
Catalytic Applications
- Catalysis in Oxidation Reactions : Tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a related compound, acts as a catalyst in the chemoselective aerobic oxidation of allylic and benzylic alcohols, converting them into α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols (Shen et al., 2012).
Synthesis of Pharmacological Intermediates
- Synthesis of Nicotinic Acetylcholine Receptor Agonists : An optimized synthesis of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, a crucial intermediate for nicotinic acetylcholine receptor agonists, is described, highlighting its importance in pharmacological research (Jarugu et al., 2018).
Safety And Hazards
While specific safety and hazard information for this compound is not provided in the search results, general safety precautions for handling chemicals are mentioned . These include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .
properties
IUPAC Name |
tert-butyl (3aR,7aS)-5-oxo-3,3a,4,6,7,7a-hexahydro-2H-indole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h9,11H,4-8H2,1-3H3/t9-,11+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFPNFIAMGOSNB-KOLCDFICSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCC(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CCC(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate |
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